

The Physical Properties of Dabso Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dabso

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Introduction

Dabso, or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.^{[1][2][3]} Its ease of handling has made it an increasingly popular reagent in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds relevant to the pharmaceutical and agrochemical industries.^{[4][5]} This technical guide provides a comprehensive overview of the core physical properties of **Dabso**, complete with experimental protocols and visual representations of its applications.

Core Physical Properties

The physical characteristics of **Dabso** are crucial for its effective use and handling in a laboratory setting. A summary of these properties is presented in the tables below.

General Properties

Property	Value	Source(s)
Chemical Name	1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)	[6]
Common Name	Dabso	[7]
CAS Number	119752-83-9	[7]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S ₂	[7]
Molecular Weight	240.31 g/mol	[7]
Appearance	White to off-white crystalline solid	[1]
Hygroscopicity	Hygroscopic	[6]

Physicochemical Properties

Property	Value	Source(s)
Melting Point	141-143 °C (decomposes)	[8]
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Poorly soluble in nonpolar solvents (e.g., hexane) and ethers (e.g., diethyl ether).	[9]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **Dabso**.

Spectroscopic Properties

Technique	Solvent	Peak(s)	Source(s)
^1H NMR	CD_3OD	3.21 ppm (s)	[8]
^{13}C NMR	CD_3OD	45.6 ppm	[8]
Infrared (IR)	KBr	3400, 2962, 2892, 2802, 1651, 1465, 1324, 1178, 1053, 999, 949, 842, 804, 785, 718 cm^{-1}	[8]
UV-Vis	DMSO	Data not readily available in public sources. A published study mentions the UV-Vis absorption spectra of Dabso in DMSO, but specific absorption maxima are not provided in the accessible literature. [10] Sulfur dioxide in water exhibits a characteristic absorption at 276 nm. [11]	
Fluorescence	-	No data available in public sources.	

Experimental Protocols

Detailed methodologies for the synthesis of **Dabso** and the determination of its key physical properties are provided below.

Synthesis of Dabso

Method 1: Using Karl-Fischer Reagent[6]

This method provides a safe and convenient laboratory-scale synthesis of **Dabso**.

Materials:

- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous Tetrahydrofuran (THF)
- Karl-Fischer reagent (volumetric two-component KF titration, pyridine-containing working medium, solution A: pyridine-sulfur dioxide)
- Anhydrous diethyl ether
- Argon or Nitrogen gas supply
- Standard laboratory glassware (oven-dried)

Procedure:

- In an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DABCO in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the Karl-Fischer reagent dropwise to the stirred solution. A precipitate of **Dabso** will form.
- After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
- Collect the solid product by vacuum filtration.
- Wash the solid with anhydrous diethyl ether to remove any residual pyridine and other impurities.
- Dry the purified **Dabso** under vacuum to yield a white to off-white crystalline solid.

Method 2: Using Sodium Sulfite[\[12\]](#)

This method generates sulfur dioxide in situ, avoiding the handling of gaseous SO₂.

Materials:

- DABCO
- Sodium sulfite
- Sulfuric acid
- A suitable solvent (e.g., THF)
- Two-chamber reaction setup

Procedure:

- Set up a two-chamber reactor. In one chamber, place sodium sulfite. In the second chamber, dissolve DABCO in the chosen solvent.
- Slowly add sulfuric acid to the chamber containing sodium sulfite to generate sulfur dioxide gas.
- The generated SO₂ gas is then passed into the second chamber containing the DABCO solution, leading to the precipitation of **Dabso**.
- After the reaction is complete, the solid **Dabso** is collected by filtration, washed, and dried.

Determination of Melting Point

A standard capillary melting point determination method can be used.

Materials:

- **Dabso** sample (finely powdered and dry)
- Capillary tubes
- Melting point apparatus

Procedure:

- Pack a small amount of the finely powdered **Dabso** into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range represents the melting point. Note that **Dabso** decomposes at its melting point.

Determination of Solubility (Qualitative)

A general procedure for determining the qualitative solubility of an organic compound.

Materials:

- **Dabso** sample
- Test tubes
- A range of solvents (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, hexane, diethyl ether)
- Vortex mixer or stirring rod

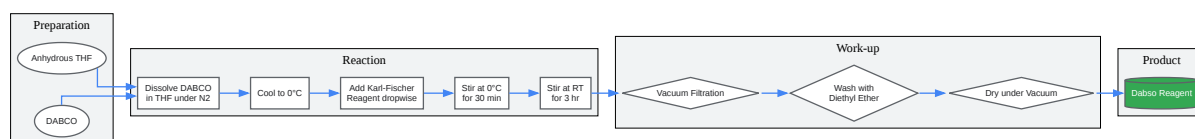
Procedure:

- Add approximately 10-20 mg of **Dabso** to a test tube.
- Add 1 mL of the solvent to be tested.
- Vigorously agitate the mixture using a vortex mixer or by stirring for about 1 minute.
- Observe if the solid dissolves completely, partially, or not at all.

- Record the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

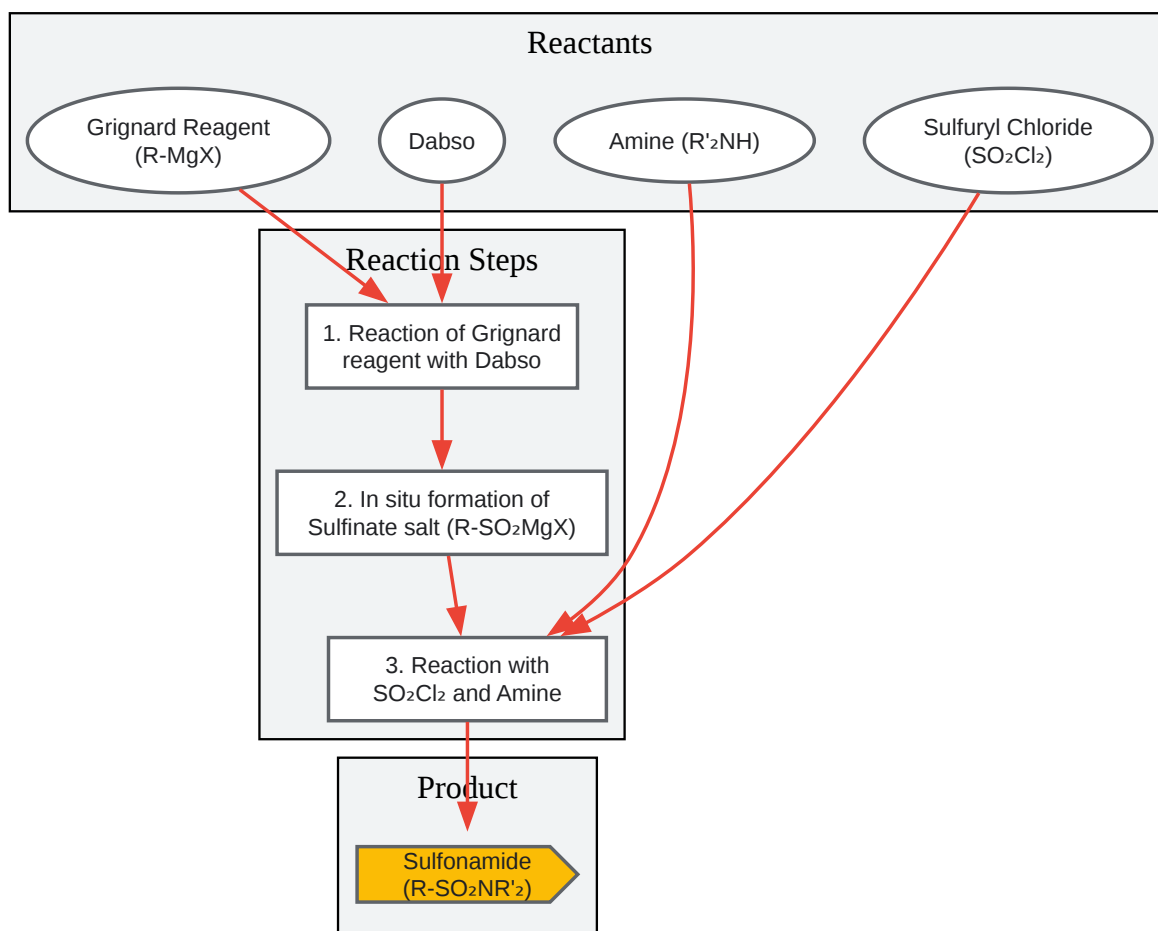
Experimental Workflow: Synthesis of Dabso using Karl-Fischer Reagent



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Caption: Workflow for the synthesis of **Dabso** reagent using the Karl-Fischer method.

Reaction Pathway: One-Pot Sulfonamide Synthesis using Dabso



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 3. DABSO as a SO₂ gas surrogate in the synthesis of organic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Physical Properties of Dabso Reagent: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857602#physical-properties-of-dabso-reagent]

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